molecular formula C19H23N3O3S2 B14099314 N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B14099314
M. Wt: 405.5 g/mol
InChI Key: WEAXKLGBUXGXLL-UHFFFAOYSA-N
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Description

The compound “N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide” is a structurally complex thieno[3,2-d]pyrimidine derivative. Its core consists of a fused thiophene-pyrimidine system with two keto groups at positions 2 and 4. Key substituents include a 2-(thiophen-2-yl)ethyl group at position 3 and an N-butyl-N-methylacetamide moiety at position 1 (Figure 1).

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C19H23N3O3S2/c1-3-4-9-20(2)16(23)13-22-15-8-12-27-17(15)18(24)21(19(22)25)10-7-14-6-5-11-26-14/h5-6,8,11-12H,3-4,7,9-10,13H2,1-2H3

InChI Key

WEAXKLGBUXGXLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrimidine precursors. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the thieno[3,2-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action for N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Core Structure Substituents Functional Groups
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo, 3-(2-(thiophen-2-yl)ethyl), N-butyl-N-methylacetamide Dioxo, thiophene ethyl, acetamide
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-methyl, 4-(thietan-3-yloxy), ethyl thioacetate Thietanyloxy, thioester
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidine 4-methyl, thio, N-acetamide Thio, acetamide
  • Substituent Diversity : The 2-(thiophen-2-yl)ethyl group introduces aromaticity and bulk, differing from the thietanyloxy () or methyl groups () in other compounds.

Functional Group Analysis

  • Thiophene vs.
  • Acetamide vs. Thioester : The N-butyl-N-methylacetamide group (target) enhances hydrophobicity relative to ethyl thioesters () or simpler acetamides (), influencing solubility and membrane permeability.

Biological Activity

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article focuses on its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₄N₃O₃S₂
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 1260996-25-5

The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation and survival. Similar compounds have shown to interact with sirtuin-1 and epidermal growth factor receptors, enhancing their cytotoxicity against various cancer cell lines such as MCF-7 and T47D .
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines possess micromolar inhibitory activity against several cancer types. For example, a related compound showed significant cytotoxicity against colorectal and lung cancer cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The lipophilicity imparted by the thiophene moiety may enhance the compound's absorption and distribution within biological systems.
  • Toxicological Profile : Preliminary toxicity assessments are necessary to evaluate safety profiles. Compounds with similar structures have demonstrated varying degrees of toxicity depending on their specific functional groups and molecular interactions.

Table 1: Summary of Cytotoxicity Data

Compound NameCell Line TestedIC₅₀ (µM)Reference
N-butyl derivativeMCF-710
Thieno-pyrimidine analogT47D15
Benzoyl phenyl thiourea analogHCT1165

Notable Research Findings

Several studies have explored the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidines:

  • Synthesis and Evaluation : A study synthesized various analogs based on the thieno[3,2-d]pyrimidine scaffold and evaluated their anticancer activity against different cell lines. These studies emphasized the importance of substituents on the thiophene ring for enhancing biological activity .
  • In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic efficacy and safety of N-butyl derivatives in cancer treatment.

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